4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
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Overview
Description
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a heterocyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofuran ring fused with an oxime ester group, which imparts distinct physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Oxime Ester Group: The oxime ester group is introduced through a reaction between the benzofuran derivative and 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Final Product Formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime ester group to amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
- 4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
- 4-{[(4-Nitrobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Uniqueness
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-7-12(8-6-11)16(18)20-17-14-3-2-4-15-13(14)9-10-19-15/h5-10H,2-4H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYWQQYLZYRHPF-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\2/CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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